molecular formula C20H23N3 B4066803 N-benzyl-1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine

N-benzyl-1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine

Cat. No. B4066803
M. Wt: 305.4 g/mol
InChI Key: QCRUNEUWBSLBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-benzyl-1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine” is a complex organic molecule. It contains a benzyl group, a pyrazole ring, and a dimethylphenyl group. The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, would likely play a significant role in the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent groups. The pyrazole ring, for example, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would depend on the specific arrangement of its constituent groups .

Scientific Research Applications

Antipsychotic Potential

A study exploring the pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed that compounds with methyl groups at the 1- and 3-positions on the pyrazole ring and a 3-chloro substituent on the phenyl ring showed significant antipsychotic-like profiles. These compounds reduced spontaneous locomotion in mice without causing ataxia and, unlike existing antipsychotic drugs, did not bind to D2 dopamine receptors in vitro. This suggests a novel pathway for antipsychotic activity without the dopaminergic side effects common in current treatments (Wise et al., 1987).

Antimicrobial and Anti-inflammatory Properties

Research on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrated antimicrobial and anti-inflammatory activities. These compounds were synthesized using a multi-component cyclo-condensation reaction and showed promising results in anti-bacterial and antifungal activities. Some selected compounds also exhibited significant anti-inflammatory effects, highlighting their potential as multifunctional therapeutic agents (Kendre et al., 2015).

Anticonvulsant Effects

A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and evaluated for anticonvulsant activity. The chemical structures of these compounds were confirmed through various spectroscopy techniques, and several showed protection against seizures in animal models. This study provides a foundation for further exploration of these compounds as potential anticonvulsant drugs (Pandey & Srivastava, 2011).

Anti-diabetic and Antioxidant Activities

The synthesis and characterization of a new crystal, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was undertaken to investigate its molecular structures, vibrational frequencies, and potential as a therapeutic agent. In vitro studies revealed significant antidiabetic and antioxidant activities for this compound, suggesting its utility in managing diabetes and oxidative stress-related conditions (Karrouchi et al., 2020).

Electrochemiluminescence and Sensing Applications

Rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands were synthesized and characterized for their photophysical and electrochemiluminescence (ECL) properties. These complexes exhibit bright yellow-green luminescence with high quantum efficiencies, suggesting their potential use in ECL-based sensors and oxygen sensing technologies (Wei et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a pyrazole ring have biological activity and are used in medicinal chemistry .

Future Directions

The study of complex organic molecules like this one is an active area of research. Future work could involve synthesizing the compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-15-9-10-18(11-16(15)2)20-19(12-21-22-20)14-23(3)13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRUNEUWBSLBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CN(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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